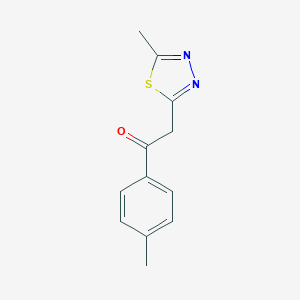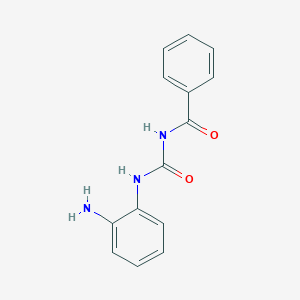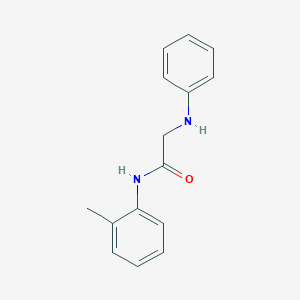![molecular formula C27H17ClO2 B282113 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one, also known as BCS, is a spirocyclic compound with a unique structure that has gained significant attention in the scientific community. This compound has demonstrated various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects. In
Mechanism of Action
The exact mechanism of action of 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one is not well understood. However, several studies have suggested that 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one exerts its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. Additionally, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has demonstrated potent anti-microbial activity against various bacterial and fungal strains.
Biochemical and Physiological Effects:
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one can induce cell cycle arrest and apoptosis in cancer cells. 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has also been shown to inhibit the expression of various pro-inflammatory cytokines and reduce the production of reactive oxygen species. Moreover, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has demonstrated potent anti-microbial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one in lab experiments is its unique structure, which allows it to interact with various biological targets. Additionally, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has demonstrated potent biological activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one in lab experiments is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Future Directions
Several future directions for 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one research include exploring its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one and to identify its molecular targets. Moreover, the development of novel synthetic methods for 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one could lead to the discovery of new analogs with improved biological activity and pharmacological properties.
Synthesis Methods
The synthesis of 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one involves the reaction of acenaphthenequinone with benzoyl chloride and 4-chlorobenzaldehyde in the presence of a Lewis acid catalyst. This reaction yields 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one as a yellow solid with a high yield.
Scientific Research Applications
2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has also been shown to possess anti-inflammatory and anti-microbial properties. Moreover, 2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one has been used as a fluorescent probe in biochemical and physiological studies.
properties
Molecular Formula |
C27H17ClO2 |
|---|---|
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2//'-benzoyl-3//'-(4-chlorophenyl)spiro[acenaphthylene-2,1//'-cyclopropane]-1-one |
InChI |
InChI=1S/C27H17ClO2/c28-19-14-12-17(13-15-19)23-24(25(29)18-6-2-1-3-7-18)27(23)21-11-5-9-16-8-4-10-20(22(16)21)26(27)30/h1-15,23-24H |
InChI Key |
TUYCVRTUFAKYRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)

